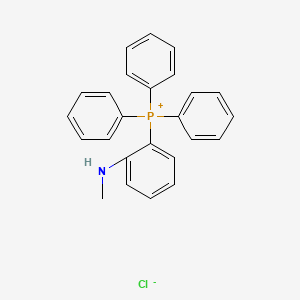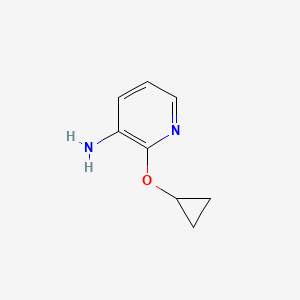
2-Cyclopropoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxypyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 3-position and a cyclopropoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxypyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Similar in structure but lacks the cyclopropoxy group, leading to different reactivity and applications.
3-Aminopyridine: Differently substituted, affecting its chemical properties and uses.
2-Cyclopropylpyridine: Lacks the amine group, resulting in distinct chemical behavior.
Uniqueness: 2-Cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer specific reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4,9H2 |
Clé InChI |
FKTZNKJWFASNFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)

![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
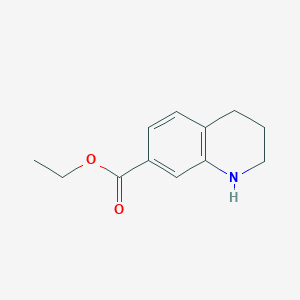
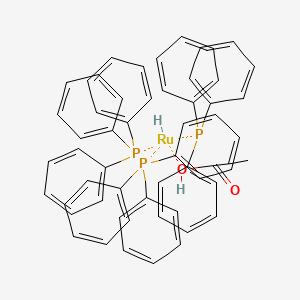
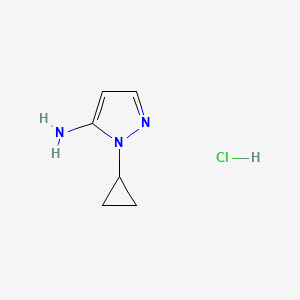


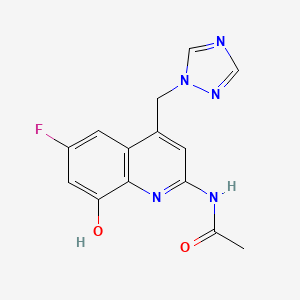
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
